Methyl 5-ethyl-2-isothiocyanatothiophene-3-carboxylate

Medicinal chemistry Fragment-based drug discovery SAR exploration

Methyl 5-ethyl-2-isothiocyanatothiophene-3-carboxylate (CAS 869946-96-3; MDL MFCD04969622) is a synthetic heterocyclic isothiocyanate with the molecular formula C₉H₉NO₂S₂ and a molecular weight of 227.30 g/mol. The compound features an isothiocyanate (–N=C=S) warhead at the 2-position of a thiophene ring that also bears a 5-ethyl substituent and a 3-methyl ester group.

Molecular Formula C9H9NO2S2
Molecular Weight 227.3
CAS No. 869946-96-3
Cat. No. B2472941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-ethyl-2-isothiocyanatothiophene-3-carboxylate
CAS869946-96-3
Molecular FormulaC9H9NO2S2
Molecular Weight227.3
Structural Identifiers
SMILESCCC1=CC(=C(S1)N=C=S)C(=O)OC
InChIInChI=1S/C9H9NO2S2/c1-3-6-4-7(9(11)12-2)8(14-6)10-5-13/h4H,3H2,1-2H3
InChIKeySEZYICRKXZJPEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 5-Ethyl-2-isothiocyanatothiophene-3-carboxylate (CAS 869946-96-3): A Structurally Defined Isothiocyanato-Thiophene Building Block for Heterocyclic Synthesis and Covalent Probe Development


Methyl 5-ethyl-2-isothiocyanatothiophene-3-carboxylate (CAS 869946-96-3; MDL MFCD04969622) is a synthetic heterocyclic isothiocyanate with the molecular formula C₉H₉NO₂S₂ and a molecular weight of 227.30 g/mol [1]. The compound features an isothiocyanate (–N=C=S) warhead at the 2-position of a thiophene ring that also bears a 5-ethyl substituent and a 3-methyl ester group. The electrophilic isothiocyanate carbon enables covalent conjugation with nucleophilic residues (e.g., cysteine thiols) in proteins and facilitates cyclocondensation reactions with amines to generate thioureas, thieno[2,3-d]pyrimidines, and related fused heterocycles [2]. Commercially, it is catalogued by multiple suppliers including Combi-Blocks (QZ-6883), AKSci (5164CY), abcr (AB380801), and CymitQuimica (3D-FM114638), typically at ≥95% purity . Computed physicochemical properties from PubChem include XLogP3 = 4.0, topological polar surface area = 99 Ų, zero hydrogen bond donors, and five hydrogen bond acceptors [1].

Why Methyl 5-Ethyl-2-isothiocyanatothiophene-3-carboxylate Cannot Be Replaced by Generic Isothiocyanatothiophene Analogs: Structural Determinants of Reactivity and Physicochemical Profile


Isothiocyanatothiophene-3-carboxylates form a family of structurally related building blocks, yet small variations in the thiophene substitution pattern produce quantifiably distinct physicochemical and steric profiles that directly impact synthetic utility and downstream biological performance. Replacing methyl 5-ethyl-2-isothiocyanatothiophene-3-carboxylate with its closest commercial catalog analog—methyl 4-ethyl-2-isothiocyanato-5-methylthiophene-3-carboxylate (QZ-5257, CAS 588695-55-0)—changes the molecular weight from 227.3 to 241.3 g/mol and increases computed lipophilicity (XLogP3) from 4.0 to 4.4 [1][2]. The additional methyl group at the 5-position in QZ-5257 introduces steric bulk adjacent to the isothiocyanate warhead, which can alter cyclocondensation kinetics with amine nucleophiles during thienopyrimidine synthesis—a key transformation documented by Ghorab et al. for this compound class [3]. Similarly, substituting the methyl ester for an ethyl ester (CAS 109343-21-7) increases rotatable bond count from 4 to 5 and molecular weight to 241.3 g/mol, affecting both conformational flexibility and downstream hydrolysis sensitivity [4]. The unsubstituted parent scaffold methyl 2-isothiocyanatothiophene-3-carboxylate (CAS 126637-07-8), lacking the 5-ethyl group, has a substantially lower XLogP3 of 3.2 and molecular weight of 199.3 g/mol, representing a fundamentally different solubility and membrane-permeability profile [5]. These quantitative differences preclude generic interchangeability in structure–activity relationship (SAR) campaigns, fragment-based drug discovery, or any application where precise control of steric, electronic, and pharmacokinetic parameters is required.

Quantitative Differentiation Evidence for Methyl 5-Ethyl-2-isothiocyanatothiophene-3-carboxylate (CAS 869946-96-3) Versus Closest Analogs


Regioisomeric Differentiation: 5-Ethyl vs. 4-Ethyl-5-Methyl Substitution Pattern Drives MW and LogP Differences

The closest commercially available regioisomer, methyl 4-ethyl-2-isothiocyanato-5-methylthiophene-3-carboxylate (Combi-Blocks QZ-5257, CAS 588695-55-0), differs from the target compound by the relocation of the ethyl group from position 5 to position 4 and the addition of a methyl group at position 5. This results in a molecular weight increase of 14.0 g/mol (227.3 → 241.3) and a computed XLogP3 increase of 0.4 log units (4.0 → 4.4) [1][2]. The topological polar surface area remains identical at 99 Ų for both compounds, indicating that the lipophilicity difference arises purely from the additional methylene unit and altered substitution geometry rather than changes in polar functionality [1][2]. Both compounds are supplied at ≥95% purity from the same vendor (Combi-Blocks), enabling direct head-to-head procurement comparison .

Medicinal chemistry Fragment-based drug discovery SAR exploration

Ester Group Differentiation: Methyl Ester vs. Ethyl Ester Impacts Molecular Weight and Conformational Flexibility

The ethyl ester analog, ethyl 5-ethyl-2-isothiocyanatothiophene-3-carboxylate (CAS 109343-21-7), shares the identical 5-ethyl-2-isothiocyanato thiophene substitution pattern but replaces the methyl ester with an ethyl ester. This single methylene insertion increases molecular weight by 14.0 g/mol (227.3 → 241.3), raises XLogP3 by 0.4 log units (4.0 → 4.4), and adds one rotatable bond (4 → 5) [1][2]. The additional rotatable bond in the ethyl ester introduces greater conformational entropy, which can reduce the effective concentration of the reactive isothiocyanate in productive cyclization geometries—a relevant consideration for thiourea-forming reactions with primary amines where preorganization favors faster kinetics [3].

Prodrug design Synthetic chemistry Esterase susceptibility

Lipophilicity Gradient Across the 2-Isothiocyanatothiophene-3-carboxylate Series Enables Property-Based Analogue Selection

A systematic comparison of computed XLogP3 values across the 2-isothiocyanatothiophene-3-carboxylate series reveals a lipophilicity gradient that directly correlates with thiophene substitution: the unsubstituted parent (CAS 126637-07-8) has XLogP3 = 3.2; the target compound with a single 5-ethyl group has XLogP3 = 4.0; and the 4-ethyl-5-methyl analog (QZ-5257) has XLogP3 = 4.4 [1][2][3]. This represents a span of 1.2 log units across only three compounds, with the target compound occupying the midpoint of this gradient. All three compounds share identical TPSA (99 Ų), hydrogen bond donor count (0), and hydrogen bond acceptor count (5), confirming that lipophilicity differences are solely attributable to the hydrocarbon substitution pattern rather than changes in polar surface area [1][2][3].

Physicochemical profiling Lead optimization Library design

Class-Level Synthetic Utility: Isothiocyanato Thiophenes as Versatile Precursors for Thieno[2,3-d]pyrimidine Derivatives with Reported Radioprotective and Anticancer Activity

Ghorab et al. (2006) demonstrated that 2-isothiocyanatothiophene-3-carboxylate esters—the exact structural class to which the target compound belongs—serve as critical precursors for constructing thieno[2,3-d]pyrimidine derivatives via reaction with primary amines followed by cyclocondensation [1]. In this study, isothiocyanato thiophene building blocks were reacted with various amines to generate thioureido intermediates, which upon cyclization yielded thieno[2,3-d]pyrimidines and bis-compounds. Several of the resulting products exhibited promising in vitro antitumor activity compared with doxorubicin as a reference drug, and compound 8 showed in vivo radioprotective activity against γ-irradiation in mice [2]. The study employed 5-isothiocyanato-3-methylthiophene-2,4-dicarboxylic acid diethyl ester as one of the key starting materials, confirming that the isothiocyanato-thiophene-ester scaffold—with substitution at positions analogous to those in the target compound—is competent for this validated synthetic pathway [1].

Heterocyclic synthesis Radioprotective agents Anticancer drug discovery

Covalent Warhead Reactivity: Isothiocyanate Group Enables Targeted Covalent Modification of Cysteine Residues in Biological Targets

The isothiocyanate (–N=C=S) functional group is an established electrophilic warhead for covalent ligand design, reacting selectively with cysteine thiols under physiological conditions [1]. While no direct target engagement data are available for methyl 5-ethyl-2-isothiocyanatothiophene-3-carboxylate itself, a closely related 2-isothiocyanatothiophene-3-carboxylate derivative (2-isothiocyanato-4-methyl-5-phenylthiophene-3-carboxylate, CHEMBL579009) has been characterized in BindingDB with an IC₅₀ of 3,500 nM (3.5 µM) as an antagonist of human recombinant metabotropic glutamate receptor 6 (GluR6, mGluR6) expressed in HEK cells, measured via inhibition of glutamate-induced Ca²⁺ influx [2]. This demonstrates that the 2-isothiocyanatothiophene-3-carboxylate scaffold can engage biological targets through its electrophilic warhead. The target compound, with its 5-ethyl substituent replacing the 4-methyl-5-phenyl pattern of CHEMBL579009, offers a sterically and electronically differentiated warhead environment that can be exploited to tune target selectivity [2].

Covalent inhibitors Chemical biology Target engagement

Recommended Research and Procurement Application Scenarios for Methyl 5-Ethyl-2-isothiocyanatothiophene-3-carboxylate (CAS 869946-96-3)


Fragment-Based Covalent Inhibitor Library Design Requiring a Mid-Range Lipophilicity Warhead Building Block

For fragment-based drug discovery programs constructing covalent inhibitor libraries, the target compound's XLogP3 of 4.0 occupies a strategic midpoint between the more hydrophilic unsubstituted parent (XLogP3 = 3.2) and the more lipophilic 4-ethyl-5-methyl analog QZ-5257 (XLogP3 = 4.4) [1]. This balanced lipophilicity, combined with zero hydrogen bond donors and a TPSA of 99 Ų, makes it an ideal fragment-sized (MW 227.3) cysteine-reactive warhead for lead-like chemical space exploration where ligand efficiency and membrane permeability must be simultaneously optimized [1].

Thieno[2,3-d]pyrimidine-Focused Medicinal Chemistry for Radioprotective or Anticancer Lead Generation

The validated synthetic pathway described by Ghorab et al. (2006) establishes 2-isothiocyanatothiophene-3-carboxylate esters as direct precursors to thieno[2,3-d]pyrimidines—a heterocyclic scaffold with documented in vivo radioprotective and in vitro antitumor activity [2][3]. The target compound, bearing a 5-ethyl substituent, can be condensed with diverse primary amines to generate thiourea intermediates that cyclize to thieno[2,3-d]pyrimidines. This provides a de-risked synthetic entry point for medicinal chemistry teams pursuing radioprotection or oncology targets without requiring de novo route development.

Structure–Activity Relationship (SAR) Exploration of Isothiocyanate Electrophilicity Modulated by Thiophene Substitution

The target compound's 5-ethyl substituent provides a defined steric and electronic perturbation adjacent to the electrophilic isothiocyanate carbon, distinct from both the unsubstituted parent (no alkyl group) and the 4-ethyl-5-methyl regioisomer (sterically encumbered on both sides of the isothiocyanate) [1][4]. This intermediate steric profile enables systematic SAR studies correlating thiophene substitution with isothiocyanate reactivity toward biological nucleophiles (e.g., cysteine residues), as supported by the GluR6 IC₅₀ of 3.5 µM demonstrated for a related 2-isothiocyanatothiophene-3-carboxylate scaffold [5].

Procurement for Parallel Synthesis or Library Production Requiring Multi-Vendor Supply Assurance

The target compound is stocked by multiple reputable suppliers including Combi-Blocks (QZ-6883, 95%), AKSci (5164CY, 95%), abcr (AB380801), CymitQuimica (3D-FM114638, min. 95%), and MolCore (NLT 97%) [1]. This multi-vendor availability provides supply chain redundancy for large-scale parallel synthesis or library production programs, with purity specifications consistently ≥95% across suppliers and documented storage conditions (long-term, cool, dry place) . The compound is classified as an irritant (VWR hazard classification) and is not regulated as hazardous material for DOT/IATA transport, simplifying logistics for international procurement .

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